molecular formula C23H24FN3O4 B2862030 N-(4-fluorophenyl)-4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1235625-57-6

N-(4-fluorophenyl)-4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxamide

Cat. No. B2862030
CAS RN: 1235625-57-6
M. Wt: 425.46
InChI Key: DKHKJMIJWJHELG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O4 and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development

  • Fluorinated Derivatives for Neuroscience Imaging : A study by Lang et al. (1999) discussed the synthesis of fluorinated derivatives for imaging serotonin receptors in the brain. The derivatives, including compounds with similar structures to the given compound, were radiolabeled for biological studies in neuroscience.

Neuroreceptor Imaging

  • PET Imaging in Alzheimer's Disease : Kepe et al. (2006) used a similar compound, a 5-HT(1A) molecular imaging probe, in PET scans to study serotonin 1A receptor densities in Alzheimer's disease patients. This study highlights the potential of related compounds in understanding neurodegenerative diseases (Kepe et al., 2006).

Serotonin Receptor Research

  • Study of 5-HT1A Receptors : Compounds analogous to N-(4-fluorophenyl)-4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxamide have been used in the study of serotonin 5-HT1A receptors. Research by Plenevaux et al. (2000) involved developing new antagonists for the study of the serotonergic neurotransmission (Plenevaux et al., 2000).

Drug Development and Pharmacokinetics

  • Inhibitors of Met Kinase Superfamily : Schroeder et al. (2009) identified carboxamides with similar structures as potent and selective Met kinase inhibitors. These findings can inform the development of treatments for cancer and other diseases involving Met kinase (Schroeder et al., 2009).
  • Disposition and Metabolism Studies : Renzulli et al. (2011) investigated the metabolism of a novel orexin 1 and 2 receptor antagonist with a similar structure. Such studies are crucial for understanding the pharmacokinetics and safety profiles of new drugs (Renzulli et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-4-[[(7-methoxy-1-benzofuran-2-carbonyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c1-30-19-4-2-3-16-13-20(31-21(16)19)22(28)25-14-15-9-11-27(12-10-15)23(29)26-18-7-5-17(24)6-8-18/h2-8,13,15H,9-12,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHKJMIJWJHELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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